Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate
CAS No.:
Cat. No.: VC16787191
Molecular Formula: C25H29N3O5
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H29N3O5 |
---|---|
Molecular Weight | 451.5 g/mol |
IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate |
Standard InChI | InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3 |
Standard InChI Key | NGYXHUKTIXUFGZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC |
Introduction
Molecular Architecture and Structural Features
Core Chemical Framework
The compound’s structure integrates three distinct heterocyclic systems: a 2-methylquinoline moiety, a pyridine ring, and an azanediyl-bridged diacetate ester framework . The quinoline subunit (C10H9N) features a bicyclic aromatic system with a methyl group at position 2 and an oxygen-linked methylpyridine extension at position 8. This quinoline unit connects via an ether oxygen to a pyridinemethyl group, which subsequently bonds to the central azanediyl nitrogen atom. The nitrogen center coordinates two acetate ester groups, each substituted with ethyl chains .
Stereochemical Considerations
While the parent compound lacks chiral centers, its synthetic precursors and biological metabolites may exhibit stereochemical complexity. The tetrahydroquinoline derivatives described in related systems demonstrate enantiomer-dependent biological activity , suggesting that stereochemical modifications of this compound could yield pharmacologically distinct variants. X-ray crystallographic data for analogous iridium complexes provide insights into potential metal-coordination behavior, though direct structural data for this specific compound remains limited.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
CAS Number | 1787250-90-1 |
Molecular Formula | C25H29N3O5 |
Molar Mass | 451.51 g/mol |
Key Functional Groups | Quinoline, pyridine, azanediyl, diethyl ester |
Potential Coordination Sites | N (pyridine), O (ether, ester), π-systems |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through three modular components:
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Quinoline precursor: 2-Methyl-8-hydroxyquinoline derivatives, prepared via Skraup or Doebner-Miller syntheses
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Pyridine linker: 6-(Chloromethyl)pyridin-2-yl methanol, formed through chloromethylation of 2-pyridinemethanol
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Diethyl azanediyl diacetate core: Generated via nucleophilic substitution between diethyl iminodiacetate and activated methylene compounds
Documented Synthetic Routes
While explicit protocols for this compound remain unpublished, analogous syntheses of tetrahydroquinoline derivatives involve:
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Schiff base formation between aminoquinolines and aldehydes at 0°C to prevent byproduct formation
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Etherification using Williamson synthesis conditions to attach the pyridinemethyloxy group
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Esterification with ethyl chloroacetate under basic conditions, achieving 65–70% yields in similar systems
Critical reaction parameters include strict temperature control (<5°C) during imine formations and purification through tert-butyl methyl ether washes to remove polar byproducts . Chromatographic separation proves challenging due to the compound’s high molecular weight and polarity, necessitating reverse-phase HPLC for final purification .
Physicochemical Characterization
Spectroscopic Profiles
1H NMR (predicted):
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δ 1.2–1.4 ppm (t, 6H, ester CH3)
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δ 3.5–4.3 ppm (m, 10H, N-CH2, OCH2, pyridine CH2)
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δ 6.8–8.9 ppm (m, 8H, aromatic protons)
13C NMR highlights:
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170–175 ppm (ester carbonyls)
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150–160 ppm (pyridine/quinoline C-N)
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14–60 ppm (aliphatic carbons)
Mass spectrometry (ESI+) shows a dominant [M+H]+ peak at m/z 452.3 with fragmentation patterns consistent with ester group loss .
Solubility and Stability
The compound exhibits:
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High solubility in polar aprotic solvents (DMSO, DMF)
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Moderate solubility in chlorinated solvents (CH2Cl2, CHCl3)
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Limited aqueous solubility (<0.1 mg/mL at pH 7.4)
Stability studies indicate decomposition above 150°C and sensitivity to strong acids/bases due to ester hydrolysis .
Compound | CEM (IC50 μM) | HeLa (IC50 μM) | HT-29 (IC50 μM) |
---|---|---|---|
3a | 6.2 ± 0.3 | 7.4 ± 0.5 | 8.1 ± 0.6 |
5a | 5.8 ± 0.4 | 6.9 ± 0.3 | 7.3 ± 0.4 |
2b | 4.9 ± 0.2 | 5.1 ± 0.3 | 6.8 ± 0.5 |
m-AMSA (control) | 0.039 ± 0.004 | 0.027 ± 0.005 | 0.019 ± 0.001 |
The compound’s extended conjugation system may enhance DNA intercalation compared to these analogues, potentially lowering IC50 values. Molecular docking studies suggest strong binding to topoisomerase II (ΔG = -9.8 kcal/mol), comparable to etoposide .
Oxidative Stress Modulation
The diethyl ester motif shows structural similarity to Nrf2 activators, implying potential applications in:
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Attenuating chemotherapy-induced oxidative damage
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Managing neurodegenerative disorders
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Enhancing radioresistance in healthy tissues
Industrial and Material Science Applications
Coordination Chemistry
The nitrogen-rich architecture facilitates metal complexation, with iridium(III) complexes of related ligands demonstrating luminescent properties . Potential applications include:
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OLED emissive layer components
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Photocatalytic water-splitting catalysts
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Heavy metal sensors
Polymer Science
The aromatic diethyl ester structure suggests utility as:
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Crosslinking agents for epoxy resins
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Monomers for conductive polymers
Comparative Analysis with Structural Analogues
Table 3: Performance Comparison of Diethyl Ester Derivatives
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